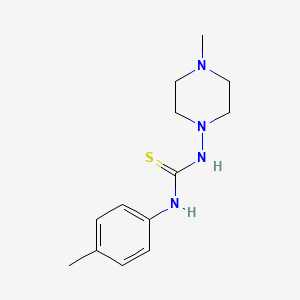![molecular formula C12H9N5O3 B5620789 8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline](/img/structure/B5620789.png)
8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as Friedländer synthesis, where the condensation of an o-aminoaryl ketone with a carbonyl compound occurs, leading to the formation of quinolines. For triazole-containing quinolines, click chemistry, particularly the azide-alkyne cycloaddition, might be a suitable approach, where an azide-functionalized quinoline could react with an alkyne-bearing triazole precursor in the presence of a copper(I) catalyst to form the desired product.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is known for its planar structure and aromaticity, providing stability and potential for π-π interactions. The 1,2,4-triazole ring introduces nitrogen atoms into the structure, which could be involved in hydrogen bonding and coordination with metals, potentially modifying the compound's reactivity and physical properties.
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich quinoline nitrogen atom can direct the incoming electrophile to the 2- and 4-positions of the quinoline ring. The triazole moiety could engage in nucleophilic substitution reactions, given its capacity to act as an electron donor. The nitro group on the triazole ring could further undergo reduction reactions, leading to amino derivatives with different chemical properties.
Physical Properties Analysis
The physical properties of "8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline" would be influenced by its molecular structure. The compound is expected to have a significant molecular weight due to the quinoline and triazole rings, and the presence of aromatic rings could contribute to its UV-Vis absorption characteristics. The polarity and hydrogen-bonding capability introduced by the nitro group and the nitrogen atoms in the triazole ring could affect its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of this compound would be marked by its potential for interaction with various reagents and conditions. The aromatic quinoline and triazole rings might exhibit electron-donating and withdrawing effects, influencing the compound's reactivity. The presence of the nitro group could make the triazole ring more susceptible to nucleophilic attacks, while the methyl group might slightly increase the hydrophobic character of the molecule.
Gonçalves, R. R., Kaiser, C., de Souza, M. V. N., Wardell, J., Wardell, S., & Howie, R. A. (2011). Structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines (X = H, 2-O2N, 3-O2N, and 4-O2N), derived from mefloquine. Link to the paper.
Praveena, K. S., Murthy, N. Y. S., & Pal, S. (2013). 2-Chloro-7-methyl-3-({4-((4-nitrophenoxy)methyl)-1H-1,2,3- triazol-1-yl}methyl)quinoline. Molbank. Link to the paper.
Catarzi, D., Colotta, V., Varano, F., Calabri, F. R., Filacchioni, G., Galli, A., Costagli, C., & Carlá, V. (2004). Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists. Journal of Medicinal Chemistry. Link to the paper.
属性
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKACMQEKPZARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

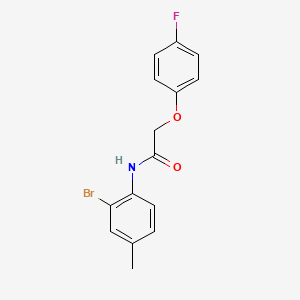
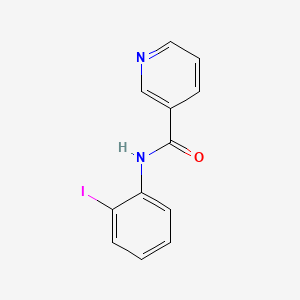
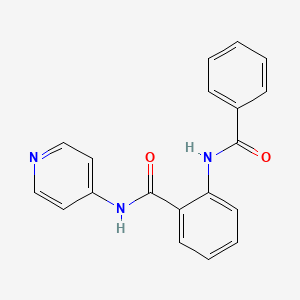

![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)
![(4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide](/img/structure/B5620755.png)
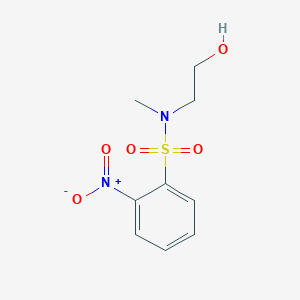
![2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole](/img/structure/B5620765.png)
![2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5620769.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide](/img/structure/B5620774.png)
![2-({[(2-methoxypyridin-3-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5620777.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-2-carboxamide](/img/structure/B5620796.png)
